molecular formula C27H30N2O B14176219 N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide CAS No. 912338-18-2

N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide

Cat. No.: B14176219
CAS No.: 912338-18-2
M. Wt: 398.5 g/mol
InChI Key: FOCFUGHDWUIPOY-OYKBBOKPSA-N
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Description

N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide: is a complex organic compound with a unique structure that combines elements of aziridine, naphthalene, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide typically involves multiple steps, starting with the preparation of the aziridine ring. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The naphthalen-1-yl and phenylethyl groups are then introduced through subsequent reactions, often involving coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent coupling reactions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide: can be compared with other aziridine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

912338-18-2

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

N-but-3-enyl-1-[(1R)-1-naphthalen-1-ylethyl]-N-(2-phenylethyl)aziridine-2-carboxamide

InChI

InChI=1S/C27H30N2O/c1-3-4-18-28(19-17-22-11-6-5-7-12-22)27(30)26-20-29(26)21(2)24-16-10-14-23-13-8-9-15-25(23)24/h3,5-16,21,26H,1,4,17-20H2,2H3/t21-,26?,29?/m1/s1

InChI Key

FOCFUGHDWUIPOY-OYKBBOKPSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3CC3C(=O)N(CCC=C)CCC4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CC3C(=O)N(CCC=C)CCC4=CC=CC=C4

Origin of Product

United States

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